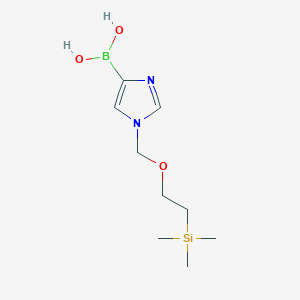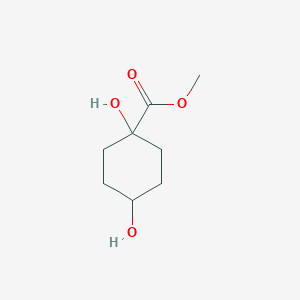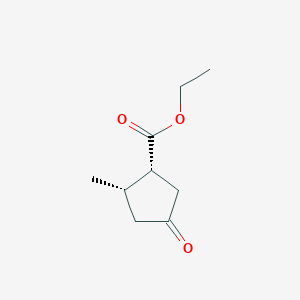
Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique stereochemistry, which is denoted by the (1R,2S) configuration. It is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its versatile reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate typically involves the aldol reaction, where an enolate reacts with an aldehyde or ketone. One common method involves the use of boron-mediated asymmetric aldol reactions. For example, a solution of the enolate is prepared by reacting a carboxylic ester with dicyclohexylboron triflate in dichloromethane at low temperatures, followed by the addition of an aldehyde .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces esters or amides.
Applications De Recherche Scientifique
Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate involves its interaction with various molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets. It can act as a substrate or inhibitor for certain enzymes, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate can be compared with other similar compounds such as:
Ethyl (1R,2S)-2-methyl-4-hydroxycyclopentane-1-carboxylate: Differing by the presence of a hydroxyl group instead of a ketone.
Ethyl (1R,2S)-2-methyl-4-aminocyclopentane-1-carboxylate: Differing by the presence of an amino group.
Ethyl (1R,2S)-2-methyl-4-methylenecyclopentane-1-carboxylate: Differing by the presence of a methylene group.
These compounds share similar structural frameworks but exhibit different chemical properties and reactivities due to the variations in functional groups.
Propriétés
Numéro CAS |
60886-47-7 |
|---|---|
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-3-12-9(11)8-5-7(10)4-6(8)2/h6,8H,3-5H2,1-2H3/t6-,8+/m0/s1 |
Clé InChI |
PHQDSQKSTRVKJN-POYBYMJQSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CC(=O)C[C@@H]1C |
SMILES canonique |
CCOC(=O)C1CC(=O)CC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


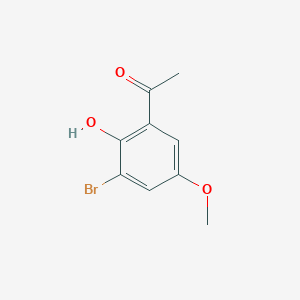
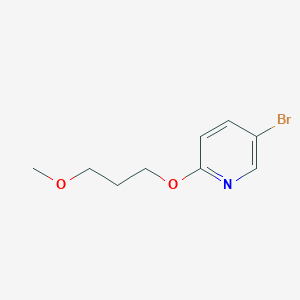
![3-Methyl-2-(o-tolyl)benzo[b]thiophene](/img/structure/B13982651.png)

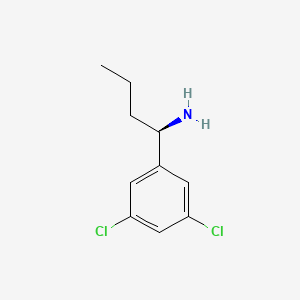

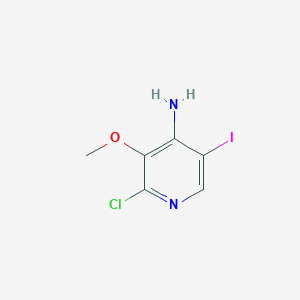
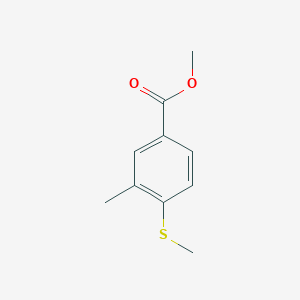

![2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol](/img/structure/B13982683.png)
